6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of m-toluidine and cyclohexanone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated tetrahydroquinoline derivatives.
Scientific Research Applications
6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(p-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-(o-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-(m-Tolyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-12-4-2-5-13(10-12)14-7-8-16-15(11-14)6-3-9-17-16;/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVUMISUOBTCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)NCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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